6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family of proteins plays a crucial role in regulating gene expression. These proteins recognize acetylated lysine residues on histone tails, which is a key event in the reading of epigenetic marks.
Mode of Action
The compound acts as a BET bromodomain inhibitor . It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those involved in cell cycle progression and apoptosis. Therefore, the inhibition of BET proteins can lead to the suppression of cell proliferation and induction of cell death .
Pharmacokinetics
The compound has been designed to have excellent potency and drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans , suggesting good bioavailability.
Result of Action
The compound demonstrates excellent potency in biochemical and cellular assays . It shows in vivo efficacy in mouse models of cancer progression and inflammation , indicating that it can effectively suppress the proliferation of cancer cells and reduce inflammation.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of a pyridine derivative with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution using a suitable thiol reagent.
Attachment of the Difluorophenoxy Group: This step involves the nucleophilic aromatic substitution of a difluorophenol derivative with the pyrido[2,3-d]pyrimidine core.
Methylation: The final step involves the methylation of the compound using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of pyrido[2,3-d]pyrimidine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-amino-pyrido[3,4-d]pyrimidine
Uniqueness
6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the difluorophenoxy group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other pyrido[2,3-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-20-13-8(7-18-15(19-13)23-2)5-12(14(20)21)22-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBOTZZXBWGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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